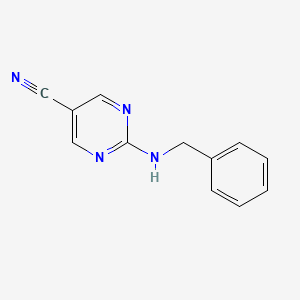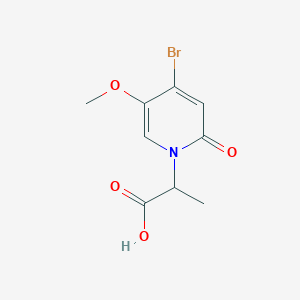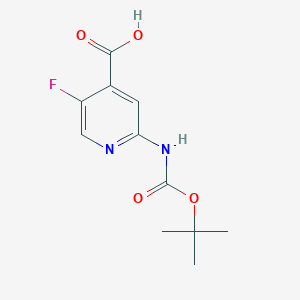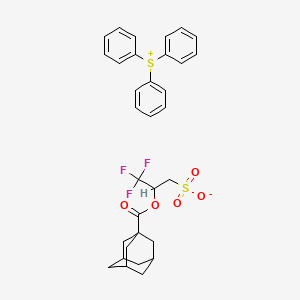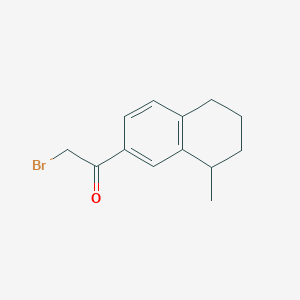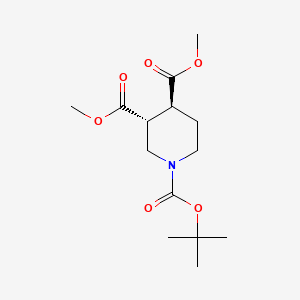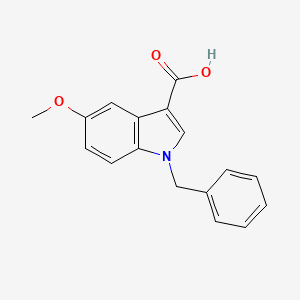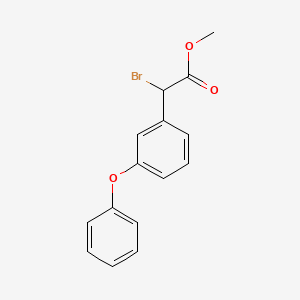
Methyl 2-bromo-2-(3-phenoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-2-(3-phenoxyphenyl)acetate is an organic compound that belongs to the class of brominated esters It is characterized by the presence of a bromine atom attached to the alpha carbon of the ester group, along with a phenoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-2-(3-phenoxyphenyl)acetate typically involves the bromination of a precursor compound. One common method is the bromination of Methyl 2-(3-phenoxyphenyl)acetate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly brominating agents may also be considered in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromo-2-(3-phenoxyphenyl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenoxyphenyl moiety can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of quinones or other oxidized derivatives.
Applications De Recherche Scientifique
Methyl 2-bromo-2-(3-phenoxyphenyl)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its biological activity and potential as a bioactive compound
Mécanisme D'action
The mechanism of action of Methyl 2-bromo-2-(3-phenoxyphenyl)acetate involves its interaction with various molecular targets. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or acids. The phenoxyphenyl moiety can participate in aromatic substitution reactions, contributing to the compound’s reactivity and potential biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-bromoacetate: Similar in structure but lacks the phenoxyphenyl moiety.
Methyl 2-(3-bromophenyl)acetate: Similar but with a bromophenyl group instead of a phenoxyphenyl group.
Ethyl 2-bromoacetate: Similar but with an ethyl ester group instead of a methyl ester group
Uniqueness
The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields .
Propriétés
Formule moléculaire |
C15H13BrO3 |
|---|---|
Poids moléculaire |
321.16 g/mol |
Nom IUPAC |
methyl 2-bromo-2-(3-phenoxyphenyl)acetate |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)14(16)11-6-5-9-13(10-11)19-12-7-3-2-4-8-12/h2-10,14H,1H3 |
Clé InChI |
HZTFDKSPVDACHO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CC(=CC=C1)OC2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[1-(methylamino)cyclopropyl]acetate hydrochloride](/img/structure/B13898351.png)
![7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B13898355.png)
![2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13898357.png)
